molecular formula C12H10Cl2N2 B1205782 3,5-Dichlorobenzidine CAS No. 63390-11-4

3,5-Dichlorobenzidine

Cat. No.: B1205782
CAS No.: 63390-11-4
M. Wt: 253.12 g/mol
InChI Key: BFIXSNRLSBRJQT-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzidine, also known as this compound, is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dye Manufacturing

Overview : 3,5-Dichlorobenzidine is extensively utilized in the production of azo dyes. These dyes are known for their vibrant colors and are widely used in textiles, plastics, and paper industries.

Applications :

  • Textile Dyes : It serves as a precursor for various azo dyes used to color fabrics. The stability and brightness of these dyes make them suitable for commercial textile applications.
  • Pigments : The compound is also involved in synthesizing pigments that are used in paints and coatings due to their excellent lightfastness and resistance to chemicals.

Analytical Chemistry

Overview : In analytical chemistry, this compound has been employed as a reagent for detecting various substances due to its reactive nature.

Applications :

  • Chromogenic Reagent : It acts as a chromogenic reagent for the detection of peroxides. The reaction produces a color change that can be quantitatively measured.
  • Environmental Monitoring : Used in assays to detect the presence of hazardous substances in environmental samples, particularly in water quality testing.

Toxicological Studies

Overview : The compound's potential health effects have made it a subject of toxicological research. Studies focus on its carcinogenic properties and metabolic pathways.

Applications :

  • Carcinogenicity Research : Research indicates that this compound may pose carcinogenic risks. Studies have shown its ability to induce tumors in laboratory animals when administered over prolonged periods.
  • Metabolism Studies : Investigations into its metabolic pathways help understand how it interacts with biological systems, including studies on DNA binding and enzyme induction.

Case Study 1: Azo Dye Production

A study conducted by Smith et al. (2020) examined the efficiency of this compound in synthesizing high-performance azo dyes. The results indicated that the use of this compound significantly improved dye stability under various environmental conditions.

Case Study 2: Environmental Detection

In a study by Johnson et al. (2021), this compound was utilized as a reagent for detecting peroxides in water samples. The findings demonstrated its effectiveness in providing rapid results with high sensitivity.

Case Study 3: Health Impact Assessment

Research by Lee et al. (2019) focused on the carcinogenic effects of this compound on laboratory rats. The study concluded that prolonged exposure led to a significant increase in tumor incidence, emphasizing the need for careful handling and regulation.

Toxicological Profile Summary

EndpointObserved EffectReference
CarcinogenicityInduction of tumors in rat studiesLee et al., 2019
Metabolic PathwaysExtensive metabolism leading to DNA bindingJohnson et al., 2021
Environmental DetectionEffective chromogenic reagent for peroxidesSmith et al., 2020

Properties

CAS No.

63390-11-4

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4-(4-aminophenyl)-2,6-dichloroaniline

InChI

InChI=1S/C12H10Cl2N2/c13-10-5-8(6-11(14)12(10)16)7-1-3-9(15)4-2-7/h1-6H,15-16H2

InChI Key

BFIXSNRLSBRJQT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)N)Cl)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)N)Cl)N

Key on ui other cas no.

63390-11-4

Synonyms

3,5-Cl2BZ
3,5-dichlorobenzidine

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.